[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Antimicrobial Properties : A study conducted by Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, characterized them, and evaluated their antibacterial and antifungal activities, finding variable degrees of activity. This research underlines the potential use of similar compounds in developing new antimicrobial agents Visagaperumal et al., 2010.
Catalytic Applications
- Catalysis : Research by Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, their activation to form unsymmetrical pincer palladacycles, and their catalytic applications, showing good activity and selectivity. This highlights the compound's relevance in catalysis and organic synthesis Roffe et al., 2016.
Material Science and Crystal Growth
- Crystal Growth and Characterization : A study by Vyas et al. (2012) on the synthesis, crystal growth, and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol provides insights into the material properties of this compound, including thermal and dielectric characteristics. Such research is crucial for its applications in material science Vyas et al., 2012.
Pharmaceutical Development
- Alzheimer's Disease Treatment : Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, testing them as inhibitors for acetylcholinesterase and monoamine oxidase, with several compounds showing potential as treatments for Alzheimer's disease due to their inhibitory activities Kumar et al., 2013.
Mechanism of Action
Amines
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Amines are categorized as primary, secondary, or tertiary depending on the number of carbon-containing groups that are attached to them .
Phenyl Group
The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring, essentially a benzene ring minus a hydrogen, which may be replaced by some other element or compound to serve as a functional group . Phenyl groups are often found in organic compounds, giving rise to various physical and chemical properties .
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are common in a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Properties
IUPAC Name |
(1-phenyl-3-propan-2-ylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)13-11(8-14)9-16(15-13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAMOTODCYKTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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